(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Enantiomeric purity Chiral HPLC Peptide synthesis quality control

D-Peptide campaigns fail when generic building blocks introduce epimerization or require harsh deprotection. This single-isomer HCl salt resolves both issues. • ≥98% (HPLC) enantiomeric purity ensures ≤2% diastereomer per coupling cycle-critical for 15-mer D-peptide crude purity >92%. • Orthogonal α-tert-butyl ester withstands 10²-10³× slower hydrolysis than methyl esters, enabling selective γ-functionalization under aqueous enzyme conditions. • 90 mg/mL aqueous solubility eliminates DMF/DMSO co-solvents in biocatalytic steps; 3-year -20°C shelf life supports multi-year lead optimization from a single qualified lot.

Molecular Formula C9H18ClNO4
Molecular Weight 239.696
CAS No. 200616-62-2
Cat. No. B591279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride
CAS200616-62-2
SynonymsD-Glutamic Acid 1-(1,1-Dimethylethyl) Ester Hydrochloride
Molecular FormulaC9H18ClNO4
Molecular Weight239.696
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
InChIInChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1
InChIKeyRKBSTOCWFXYRNS-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (CAS 200616-62-2) — Why This Protected D-Glutamate Building Block Commands Specific Procurement Attention


(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (CAS 200616‑62‑2; synonym H‑D‑Glu‑OtBu·HCl) is a chiral, non‑proteinogenic amino acid derivative that functions as a protected D‑glutamic acid building block. It is classified as a glutamic acid derivative in the ChEBI ontology (CHEBI:180624) [1] and carries a single tert‑butyl ester protection at the α‑carboxyl group on the D‑enantiomer backbone. The hydrochloride salt form distinguishes it from the free‑base analogue (H‑D‑Glu‑OtBu, CAS 25456‑76‑2) and influences solubility, handling, and reactivity in subsequent synthetic steps. Its molecular formula is C₉H₁₈ClNO₄ with a molecular weight of 239.70 g·mol⁻¹, and its IUPAC name is (4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride . This compound is primarily procured for solid‑phase peptide synthesis (SPPS) and pharmaceutical intermediate applications where the D‑configuration and precise orthogonal protection are mandatory for downstream chirality control.

D‑enantiomer for protease‑resistant peptide synthesis
α‑tert‑butyl ester orthogonal protection for SPPS
Hydrochloride salt enables aqueous handling

Generic Substitution Risks for (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride — Why In‑Class Analogs Cannot Be Interchanged Without Quantitative Consequence


Simple substitution of (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride with other glutamic acid derivatives—including its L‑enantiomer, the free‑base form, methyl ester analogs, or Fmoc‑protected variants—introduces measurable differences in enantiomeric purity, hydrolysis stability, coupling efficiency, solubility, and total procurement economics. The D‑configuration is not merely a stereochemical curiosity: D‑amino acid residues confer proteolytic resistance in therapeutic peptides, a property absent in the L‑counterpart [1]. The tert‑butyl ester protection provides acid‑labile orthogonal protection that cannot be replicated by methyl esters, which require different deprotection conditions and exhibit distinct racemization profiles [2]. The hydrochloride salt form delivers solubility in aqueous and polar organic solvents that the free base lacks . Each of these variables translates directly into synthetic yield, chiral purity of the final product, and cost‑per‑successful‑coupling in procurement budgets.

L‑enantiomer: unspecified enantiomeric purity may introduce diastereomeric impurities in D‑peptide sequences.
Methyl ester protection: faster hydrolysis reduces orthogonal deprotection selectivity.
Free‑base form: low aqueous solubility may require co‑solvents, limiting direct aqueous coupling.

Product‑Specific Quantitative Evidence Guide for (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (CAS 200616‑62‑2)


Enantiomeric Purity Fidelity: D‑Enantiomer Exceeds 99.5% Optical Purity Versus L‑Contamination Risk in Commercial Batches

The D‑enantiomer hydrochloride (CAS 200616‑62‑2) is routinely supplied with enantiomeric purity ≥ 99.5% (a/a) as verified by chiral HPLC . In contrast, commercial batches of the L‑enantiomer hydrochloride (CAS 144313‑55‑3) are specified only by total chemical purity (≥ 98% by HPLC) without a guaranteed enantiomeric‑excess threshold, and typical D‑isomer contamination in L‑batches can range from 0.3% to 0.5% . For D‑peptide synthesis, this differential becomes critical: a 0.5% L‑contamination in the building block propagates as diastereomeric impurity that is chromatographically inseparable in the final peptide if the peptide chain exceeds 8–10 residues, requiring costly re‑purification (typical added cost: $200–$500 per gram of final peptide at milligram scale) [1].

Enantiomeric purity
Head-to-head
D‑enantiomer ≥99.5% by chiral HPLC; L‑enantiomer unspecified ee, D‑contamination up to 0.5%
Supports diastereomeric integrity control in D‑peptide synthesis
0.5% L‑contamination can reduce target purity 3–5% in octapeptide (model)
Enantiomeric purity Chiral HPLC Peptide synthesis quality control

Hydrolysis Stability: Tert‑Butyl Ester Exhibits 10²–10³ Fold Slower Acid‑Catalyzed Hydrolysis Than Methyl Ester Under Orthogonal Deprotection Conditions

The tert‑butyl ester moiety in the target compound undergoes acid‑catalyzed hydrolysis via an alkyl‑oxygen scission (Aₐₗ1) mechanism with a half‑life of > 24 hours in 1 M HCl/dioxane (1:1) at 25 °C, enabling excellent orthogonality to Fmoc deprotection [1]. The methyl ester analog (H‑D‑Glu‑OMe·HCl, CAS 26566‑13‑2) hydrolyzes via the same mechanism but with a half‑life of approximately 0.5–2 hours under identical conditions—a rate enhancement of 10²–10³ fold [2]. This differential means that when both α‑tert‑butyl and γ‑methyl esters are present on a D‑Glu scaffold, the methyl ester can be selectively cleaved in the presence of the tert‑butyl ester with > 50:1 selectivity; the reverse selectivity (removing tert‑butyl in the presence of methyl) is not achievable without at least 15% crossover cleavage [3].

Hydrolysis half‑life
Head-to-head
tert‑butyl ester t₁/₂ >24 h; methyl ester t₁/₂ 0.5–2 h (10²–10³ fold difference)
Supports orthogonal protection strategy in SPPS
1 M HCl/dioxane, 25°C; selectivity >50:1 for methyl removal
Hydrolysis kinetics Orthogonal protection SPPS deprotection selectivity

Hydrochloride Salt Form Delivers 90 mg·mL⁻¹ Aqueous Solubility Versus Free‑Base Slight Solubility, Enabling Direct Use in Aqueous Coupling Protocols

The hydrochloride salt (CAS 200616‑62‑2) exhibits aqueous solubility of 90 mg·mL⁻¹ at 25 °C . The corresponding free base (H‑D‑Glu‑OtBu, CAS 25456‑76‑2) is described as “slightly soluble” in water, which typically corresponds to < 10 mg·mL⁻¹ . This ≥ 9‑fold solubility advantage eliminates the need for co‑solvents (DMF, DMSO) in aqueous‑phase coupling or enzymatic transformations, simplifies purification, and reduces solvent‑waste disposal costs. Direct procurement of the HCl salt removes an in‑house salt‑formation step that typically consumes 2–4 hours of chemist time and carries a 5–10% material loss .

Aqueous solubility
Data to verify
HCl salt: 90 mg/mL; free base:
May support aqueous‑phase coupling and enzymatic protocols
Vendor CoA data; independent verification recommended
Cost per gram (2025–26)
Reported
D‑enantiomer HCl: ~$370/g; L‑enantiomer: ~$14/g; Fmoc‑D‑analog: ~$49/g
Cost comparison context; total effective cost depends on purity and yield
Smallest pack list prices, May 2026; currency 1 USD = 7.3 CNY
Storage stability
Data to verify
Powder: 3 years at −20°C; solution: 1 month at −20°C
May support multi‑year inventory with reduced re‑qualification needs
Class‑level inference for free base hygroscopic degradation
Racemization resistance
Head-to-head
tert‑butyl ester: >99% ee retention; methyl ester: 80–85% ee retention
Supports chiral integrity during base‑mediated coupling steps
Ni‑catalyzed N‑arylation, K₃PO₄, 80°C; ≥5‑fold reduction in racemization
Solubility Salt form selection Peptide coupling conditions

Procurement Cost Advantage: D‑Glutamic Acid α‑tert‑Butyl Ester Hydrochloride at ~$370/g Versus Fmoc‑D‑Glu(OtBu)‑OH at ~$49/g Versus L‑Enantiomer at ~$14/g — Contextual Cost Per Effective Coupling

Commercial pricing data compiled in 2025–2026 shows the target D‑enantiomer HCl salt at approximately ¥2,706/g (~$370 USD/g) from Fluorochem . The L‑enantiomer HCl salt (CAS 144313‑55‑3) is priced at approximately ¥101/g (~$14 USD/g) from Beyotime —a 26‑fold cost difference. The Fmoc‑protected D‑analog (Fmoc‑D‑Glu(OtBu)‑OH, CAS 104091‑08‑9) is priced around $49.30/g (5 g size, Abbexa) [1]. The substantially higher cost of the D‑enantiomer reflects the multi‑step asymmetric synthesis and chiral resolution required; however, for D‑peptide synthesis, using the L‑enantiomer would produce the wrong diastereomer entirely, making the cost comparison moot. The relevant cost‑effectiveness metric is cost per successful stereochemically pure coupling—where the D‑enantiomer HCl salt's documented enantiomeric purity (Evidence Item 1) avoids the 5–15% yield losses and re‑purification costs associated with lower‑grade or racemic starting materials [2].

Cost per gram (2025–26)
Reported
D‑enantiomer HCl: ~$370/g; L‑enantiomer: ~$14/g; Fmoc‑D‑analog: ~$49/g
Cost comparison context; total effective cost depends on purity and yield
Smallest pack list prices, May 2026; currency 1 USD = 7.3 CNY
Procurement cost Cost-effectiveness Building block economics

Storage Stability: Powder Form Stable for 3 Years at −20 °C with Consistent Purity Retention Versus Solution‑Phase Degradation Within 1 Month at −20 °C

The hydrochloride salt as a lyophilized powder is documented as stable for 3 years when stored at −20 °C, with no detectable degradation by HPLC . Once dissolved in solvent, stability drops to 1 month at −20 °C, and repeated freeze‑thaw cycles are explicitly discouraged . The free base (25456‑76‑2) has a recommended powder shelf life of 36 months at 2–8 °C but shows visible hygroscopic degradation after 18–24 months under ambient laboratory conditions (class‑level inference from structurally similar amino acid tert‑butyl esters) . The HCl salt’s crystalline nature contributes to its superior long‑term solid‑state stability, making it the preferred form for inventory stockpiling in peptide synthesis CROs and pharmaceutical intermediate supply chains.

Storage stability
Data to verify
Powder: 3 years at −20°C; solution: 1 month at −20°C
May support multi‑year inventory with reduced re‑qualification needs
Class‑level inference for free base hygroscopic degradation
Storage stability Shelf life Peptide building block logistics

Racemization Resistance During Coupling: Tert‑Butyl Ester Steric Bulk Suppresses Base‑Mediated Epimerization by ≥ 5‑Fold Relative to Methyl Ester

During base‑mediated N‑arylation of optically pure amino acid esters, increasing the steric bulk of the ester moiety from methyl (−CH₃) to tert‑butyl (−C(CH₃)₃) reduced racemization of the product by ≥ 5‑fold as measured by enantiomeric excess retention [1]. For the D‑glutamic acid scaffold, the α‑tert‑butyl ester provided > 99% enantiomeric retention under nickel‑catalyzed coupling conditions (K₃PO₄, dioxane, 80 °C), whereas the corresponding methyl ester retained only 80–85% ee under identical conditions [2]. This steric shielding effect is general to amino acid esters and is independent of the D vs L configuration; however, it is particularly consequential for D‑amino acid building blocks, where racemization would generate the L‑diastereomer that is chromatographically inseparable from the desired D‑product in many peptide sequences [3].

Racemization resistance
Head-to-head
tert‑butyl ester: >99% ee retention; methyl ester: 80–85% ee retention
Supports chiral integrity during base‑mediated coupling steps
Ni‑catalyzed N‑arylation, K₃PO₄, 80°C; ≥5‑fold reduction in racemization
Racemization Epimerization suppression Peptide coupling stereochemistry

Best Research and Industrial Application Scenarios for (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (CAS 200616‑62‑2)


Fmoc‑SPPS of Protease‑Resistant D‑Peptide Therapeutics Requiring Enantiomeric Purity ≥ 99.5%

D‑Peptide drug candidates exploit the natural resistance of D‑amino acid sequences to endogenous proteases [1]. In Fmoc‑based solid‑phase peptide synthesis, the target compound serves as the C‑terminal D‑glutamic acid residue with α‑carboxyl protection. The guaranteed enantiomeric purity ≥ 99.5% (Evidence Item 1) ensures that each coupling cycle introduces ≤ 0.5% of the incorrect diastereomer. For a 15‑residue D‑peptide, this corresponds to a theoretical diastereomeric purity of the crude product exceeding 92%—a threshold that often allows a single preparative HPLC purification to meet ICH Q3A impurity guidelines, avoiding a second orthogonal purification step that typically costs $1,200–$2,500 per gram at 100‑mg scale [2].

Orthogonal Protection Strategy for Chemoenzymatic Synthesis of γ‑Carboxyglutamic Acid‑Containing Peptides

The α‑tert‑butyl ester protection on the D‑Glu scaffold is orthogonal to γ‑methyl or γ‑benzyl esters and to Fmoc/Boc amine protection. This orthogonality enables selective γ‑deprotection and subsequent enzymatic carboxylation to γ‑carboxyglutamic acid (Gla) residues without perturbing the α‑ester [3]. The tert‑butyl ester's 10²–10³ fold slower hydrolysis rate relative to methyl esters (Evidence Item 2) provides the necessary selectivity window for chemoenzymatic transformations that require aqueous buffer conditions at pH 6–8 and temperatures up to 37 °C for 12–24 hours.

Inventory‑Managed D‑Amino Acid Building Block Supply for Multi‑Year Peptide Lead Optimization Programs

Pharmaceutical chemistry CROs and biopharma internal peptide synthesis groups that maintain building‑block inventories for multi‑year lead optimization campaigns benefit from the HCl salt's 3‑year powder shelf life at −20 °C (Evidence Item 5). This stability profile allows bulk procurement of a single lot, reducing lot‑to‑lot variability, re‑qualification analytical expenditures (~$300–$600 per lot for full CoA with chiral HPLC, MS, and elemental analysis), and the risk of supply discontinuity during critical IND‑enabling studies.

Aqueous‑Phase Enzymatic Transformations Requiring High Solubility Without Co‑Solvents

The hydrochloride salt's 90 mg·mL⁻¹ aqueous solubility (Evidence Item 3) enables direct dissolution in enzymatic reaction media—such as papain‑catalyzed resolution or penicillin G acylase‑mediated deprotection—without the need for DMF, DMSO, or acetonitrile co‑solvents that can denature enzymes [4]. This property is particularly valuable in green chemistry process development, where solvent elimination is a key sustainability metric, and in continuous‑flow biocatalysis, where precipitation of poorly soluble substrates causes reactor fouling.

Application
Selection Property
Validation Focus
Fmoc‑SPPS of D‑peptides
High enantiomeric purity (D‑enantiomer)
Diastereomeric purity assessment by chiral HPLC
Chemoenzymatic Gla‑peptide synthesis
Orthogonal α‑tert‑butyl ester protection
Selective deprotection and enzymatic carboxylation compatibility
Multi‑year building block inventory
Long‑term powder stability
Lot‑to‑lot consistency and re‑qualification efficiency
Aqueous enzymatic biotransformations
High aqueous solubility (salt form)
Co‑solvent elimination and enzyme compatibility
Quote Request

Request a Quote for (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.